molecular formula C14H10O2 B3327412 1,4-Di(furan-2-yl)benzene CAS No. 34121-64-7

1,4-Di(furan-2-yl)benzene

Cat. No.: B3327412
CAS No.: 34121-64-7
M. Wt: 210.23 g/mol
InChI Key: UERAPMXGCDWZPD-UHFFFAOYSA-N
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Description

1,4-Di(furan-2-yl)benzene is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a benzene ring substituted with two furan rings at the 1 and 4 positions

Biochemical Analysis

Biochemical Properties

1,4-Di(furan-2-yl)benzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to the formation of reactive intermediates that may participate in further biochemical reactions. Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on cellular processes .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to the activation of stress response pathways, such as the MAPK pathway, which can result in changes in gene expression. These changes can affect cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit signaling pathways by binding to receptors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under conditions of high temperature or light exposure. The degradation products can have different biological activities compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, such as sustained activation of stress response pathways and alterations in metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For example, high doses of this compound have been associated with toxic effects, such as oxidative stress, inflammation, and cell death. These effects are dose-dependent and can vary between different animal models. Threshold effects have also been observed, where a certain dose is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further participate in various biochemical reactions. These intermediates can interact with other biomolecules, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of metabolic enzymes, altering the overall metabolic profile of cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve several mechanisms. This compound can be transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

This compound can localize to specific subcellular compartments, where it can exert its biological effects. For instance, it can accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and metabolism. Additionally, this compound can be targeted to mitochondria, where it can affect mitochondrial function and energy production. The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Di(furan-2-yl)benzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as tetrahydrofuran at elevated temperatures .

Another method involves the direct arylation of furan with a benzene derivative. This reaction can be catalyzed by transition metals such as palladium or nickel and requires specific ligands to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura cross-coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of catalyst, base, and solvent, as well as reaction temperature and time, are critical factors in scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1,4-Di(furan-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while substitution reactions on the benzene ring can produce various halogenated or nitrated derivatives .

Scientific Research Applications

1,4-Di(furan-2-yl)benzene has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its symmetrical structure and the presence of two furan rings, which impart distinct electronic and steric properties. This makes it a valuable compound for various applications in materials science and medicinal chemistry .

Properties

IUPAC Name

2-[4-(furan-2-yl)phenyl]furan
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2/c1-3-13(15-9-1)11-5-7-12(8-6-11)14-4-2-10-16-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERAPMXGCDWZPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1,4-dibromobenzene (5 mmol) was added palladium tetrakis-triphenylphosphine (400 mg). The reaction mixture was kept stirring for 15 min after which 2-tributylstannylfuran (10 mmol) was added and the reaction mixture was refluxed at 100° C. for 24 h. The solvent was then evaporated to dryness to give a dark brown residue that was suspended in water and extracted with CH2Cl2. The organic layer was passed over hyflo, dried (Na2SO4) and evaporated to dryness under reduced pressure to give 15 in 91% yield; mp 149-150° C. 1H NMR (DMSO-d6); δ 6.62 (d, 2H), 7.01 (d, 2H), 7.76-7.79 (m, 6H). MS (ESI) m/e (rel. int.): 210 (M+, 100), 181 (40), 153 (30). Anal. Calc. for C14H10O2: C %, 79.98; H %, 4.79. Found C %, 80.12; H %, 4.59.
Quantity
5 mmol
Type
reactant
Reaction Step One
[Compound]
Name
palladium tetrakis-triphenylphosphine
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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